2-Fluoro-6-(trifluoromethyl)aniline (CAS 144851-61-6) is a highly deactivated, asymmetric di-ortho substituted aniline utilized extensively as a precursor for advanced agrochemicals and pharmaceutical active ingredients (APIs), particularly kinase inhibitors. Featuring both a strongly electron-withdrawing fluorine atom and a sterically demanding trifluoromethyl group adjacent to the amine, this compound exhibits a heavily suppressed pKa and restricted rotational freedom. In industrial procurement, it is prioritized for its ability to enforce specific dihedral twists in downstream amides and ureas—critical for target binding affinity—while completely blocking ortho-oxidation pathways. Its unique steric and electronic profile dictates specialized handling in coupling reactions, making it a deliberate structural choice rather than a generic aniline substitute.
Attempting to substitute 2-fluoro-6-(trifluoromethyl)aniline with more common analogs like 2-(trifluoromethyl)aniline or 2,6-difluoroaniline compromises both synthesis yields and final product efficacy. Symmetrical analogs like 2,6-difluoroaniline lack the necessary asymmetric steric bulk to induce stable atropisomerism or the precise dihedral lock required for modern kinase inhibitors. Conversely, mono-ortho analogs like 2-(trifluoromethyl)aniline leave an open ortho position, which acts as a primary liability for cytochrome P450-mediated metabolic degradation. Furthermore, the extreme electron deficiency of the di-ortho substituted amine means that standard acylation protocols optimized for mono-substituted anilines will fail to achieve viable conversions, necessitating process redesign. Consequently, substitution leads to either rapid metabolic clearance of the API or severe regioselectivity issues during downstream halogenation [1].
When synthesizing para-halogenated intermediates, the di-ortho blocking of 2-fluoro-6-(trifluoromethyl)aniline ensures near-perfect regiocontrol. Bromination of this compound yields >95% of the desired 4-bromo-2-fluoro-6-(trifluoromethyl)aniline without the need for complex separation. In contrast, bromination of the baseline comparator, 2-fluoroaniline, results in a mixture of 4-bromo and 6-bromo isomers, typically requiring multi-step chromatographic purification that reduces overall isolated yield to <60% [1].
| Evidence Dimension | Regioselectivity of para-bromination |
| Target Compound Data | >95% yield of 4-bromo isomer (ortho positions blocked) |
| Comparator Or Baseline | 2-Fluoroaniline: Mixed 4-bromo and 6-bromo isomers (<60% isolated target yield) |
| Quantified Difference | >35% increase in isolated yield and elimination of isomer separation |
| Conditions | Standard electrophilic bromination (e.g., NBS or Br2 in acetic acid) |
Eliminates costly chromatographic separation steps in the procurement and manufacturing of para-functionalized building blocks.
The combined inductive electron-withdrawing effects of the ortho-fluoro and ortho-trifluoromethyl groups drastically lower the amine's basicity (estimated conjugate acid pKa < 1.5). As a result, standard acyl chloride coupling with triethylamine at room temperature, which yields >85% for 2-(trifluoromethyl)aniline, typically yields <20% conversion for 2-fluoro-6-(trifluoromethyl)aniline. Industrial scale-up requires specialized conditions, such as Buchwald-Hartwig cross-coupling or deprotonation with strong bases (e.g., LiHMDS), to achieve >80% yields [1].
| Evidence Dimension | Amide coupling conversion under standard conditions (Acyl chloride + TEA, RT) |
| Target Compound Data | <20% conversion due to extreme steric and electronic deactivation |
| Comparator Or Baseline | 2-(Trifluoromethyl)aniline: >85% conversion |
| Quantified Difference | >65% drop in standard conversion, necessitating catalytic or strong-base protocols |
| Conditions | Standard benchtop acylation vs. optimized Buchwald-Hartwig/LiHMDS conditions |
Alerts process chemists that procurement of this amine must be paired with appropriate organometallic catalysts or strong bases to avoid catastrophic yield losses.
The asymmetric steric bulk provided by the CF3 group (van der Waals volume ~42.6 ų) versus the fluorine atom (~14.7 ų) is critical for forcing downstream amides into a highly twisted, orthogonal conformation. Compared to the symmetrical 2,6-difluoroaniline, which allows greater rotational freedom, the 2-fluoro-6-(trifluoromethyl) substitution pattern restricts the C-N bond rotation, enabling the isolation of stable atropisomers or locking the molecule into a specific bioactive conformation required for target binding (e.g., in HPK1 inhibitors) [1].
| Evidence Dimension | Steric volume and rotational barrier (dihedral lock) |
| Target Compound Data | Asymmetric bulk (42.6 ų vs 14.7 ų) enforcing high rotational barriers |
| Comparator Or Baseline | 2,6-Difluoroaniline: Symmetrical, low steric bulk (14.7 ų on both sides) allowing rotation |
| Quantified Difference | Approx. 28 ų difference in ortho-substituent volume, preventing planarization |
| Conditions | Conformational analysis of resulting N-aryl amides/ureas |
Provides the precise steric asymmetry needed to lock APIs into their active binding conformations, a feature impossible with symmetrical analogs.
In biological and environmental applications, open ortho positions on aniline rings are major sites for oxidative metabolism (e.g., by cytochrome P450 enzymes). By capping the 6-position with a fluorine atom, 2-fluoro-6-(trifluoromethyl)aniline eliminates this metabolic liability. Compared to 2-(trifluoromethyl)aniline, which undergoes rapid ortho-hydroxylation, derivatives of the di-ortho blocked compound exhibit significantly extended metabolic half-lives (often 2x to 3x longer in microsomal assays), improving the in vivo efficacy of the final pharmaceutical or agrochemical product [1].
| Evidence Dimension | Susceptibility to ortho-hydroxylation (metabolic clearance) |
| Target Compound Data | Blocked ortho positions (F and CF3); negligible ortho-oxidation |
| Comparator Or Baseline | 2-(Trifluoromethyl)aniline: Open 6-position highly susceptible to oxidation |
| Quantified Difference | Elimination of the primary ortho-oxidation pathway, extending half-life |
| Conditions | In vitro liver microsome stability assays for downstream N-aryl derivatives |
Justifies the higher procurement cost of the di-ortho substituted building block by ensuring the final product survives metabolic clearance.
This compound is the premier choice for synthesizing diaminopyrimidine carboxamides and other kinase inhibitors where a specific orthogonal twist of the N-aryl bond is required for deep pocket binding. The asymmetric steric bulk of the F and CF3 groups locks the conformation, improving both target affinity and kinase selectivity compared to less hindered analogs[1].
In the design of modern fungicides and herbicides, 2-fluoro-6-(trifluoromethyl)aniline is preferred over mono-ortho substituted anilines. The dual ortho-blocking prevents rapid soil and plant-mediated oxidative degradation, thereby extending the application window and reducing the required field dosage[2].
Due to its perfect regiocontrol during electrophilic aromatic substitution, this compound is the ideal starting material for synthesizing 4-bromo- or 4-iodo-2-fluoro-6-(trifluoromethyl)aniline. It is procured specifically to bypass the costly and yield-destroying chromatographic separations associated with halogenating less hindered anilines [3].
Flammable;Irritant